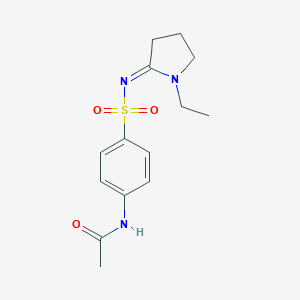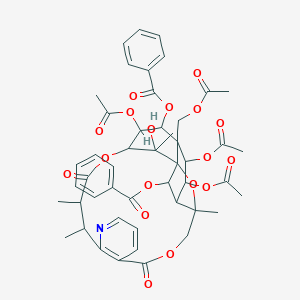
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process, and it has shown promising results in various applications.
作用机制
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the advantages of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a good yield and high purity, making it easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Further studies are also needed to determine the optimal dosage and administration of this compound for different applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity profile, good yield, and high purity make it a promising candidate for further research. Future research should focus on the development of this compound-based therapeutics and further understanding of its mechanism of action.
合成方法
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-amino benzenesulfonamide with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate and acetic acid. The synthesis method has been optimized to yield a high purity product with a good yield.
科学研究应用
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal properties.
属性
CAS 编号 |
126826-51-5 |
|---|---|
分子式 |
C14H19N3O3S |
分子量 |
309.39 g/mol |
IUPAC 名称 |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-3-17-10-4-5-14(17)16-21(19,20)13-8-6-12(7-9-13)15-11(2)18/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
InChI 键 |
MPPJJBYGHSTRJD-PEZBUJJGSA-N |
手性 SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
同义词 |
N-[4-[(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
